molecular formula C13H21N3O B13987229 4-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)piperidine CAS No. 276237-04-8

4-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)piperidine

Cat. No.: B13987229
CAS No.: 276237-04-8
M. Wt: 235.33 g/mol
InChI Key: FFXHDVOOCRRMLJ-UHFFFAOYSA-N
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Description

4-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)piperidine is a chemical compound that features a piperidine ring substituted with a 1,2,4-oxadiazole ring, which in turn is substituted with a cyclohexyl group. This compound is of interest due to its potential biological activity and various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)piperidine typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of an amidoxime with a carboxylic acid derivative to form the oxadiazole ring. The cyclohexyl group can be introduced via a Grignard reaction or other alkylation methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the reagents used.

Scientific Research Applications

4-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)piperidine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxadiazole ring can act as a hydrogen bond acceptor, influencing the compound’s binding affinity and specificity. The cyclohexyl group may enhance the compound’s lipophilicity, affecting its ability to cross cell membranes and reach its target.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and may exhibit similar biological activities.

    Cyclohexyl-Substituted Compounds: Compounds with a cyclohexyl group may have similar physicochemical properties, such as lipophilicity and steric effects.

    Piperidine Derivatives: Compounds containing a piperidine ring may have similar pharmacokinetic properties and biological activities.

Uniqueness

4-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)piperidine is unique due to the combination of its structural features. The presence of the oxadiazole ring, cyclohexyl group, and piperidine ring in a single molecule can result in distinct biological activities and physicochemical properties that are not observed in other compounds.

Properties

CAS No.

276237-04-8

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

3-cyclohexyl-5-piperidin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C13H21N3O/c1-2-4-10(5-3-1)12-15-13(17-16-12)11-6-8-14-9-7-11/h10-11,14H,1-9H2

InChI Key

FFXHDVOOCRRMLJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NOC(=N2)C3CCNCC3

Origin of Product

United States

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